molecular formula C12H11N5O3S2 B2947508 Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate CAS No. 2319922-42-2

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate

Cat. No.: B2947508
CAS No.: 2319922-42-2
M. Wt: 337.37
InChI Key: BZMXHPNHWLMQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with methyl hydrazinecarbodithioate to form the corresponding hydrazide. The hydrazide is further reacted with 1,2,3-thiadiazole-4-carboxylic acid to form the final product .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including refluxing, purification by recrystallization, and characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives .

Scientific Research Applications

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a benzoate moiety.

Properties

IUPAC Name

methyl 4-[(thiadiazole-4-carbonylamino)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-20-11(19)7-2-4-8(5-3-7)13-12(21)16-15-10(18)9-6-22-17-14-9/h2-6H,1H3,(H,15,18)(H2,13,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMXHPNHWLMQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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